

Unraveling the Structural Void: A Technical Guide to 4,4'-Difluorobenzil

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Compound of Interest

Compound Name: 4,4'-Difluorobenzil

Cat. No.: B1266174

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Abstract

4,4'-Difluorobenzil is a halogenated aromatic diketone with potential applications in medicinal chemistry and materials science. A comprehensive understanding of its three-dimensional structure is paramount for structure-based drug design and the rational design of novel materials. However, a thorough search of the existing scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals a notable absence of a publicly available, experimentally determined crystal structure for this compound. This guide provides a summary of the currently available data for **4,4'-Difluorobenzil**, outlines a general methodology for its synthesis and crystallization, and details a standard workflow for its crystal structure determination via single-crystal X-ray diffraction. Furthermore, it touches upon computational approaches as a predictive alternative.

Physicochemical and Spectroscopic Data

While crystallographic data is not available, other key physical and spectroscopic properties of **4,4'-Difluorobenzil** have been documented. This information is crucial for its identification, purification, and further experimentation.

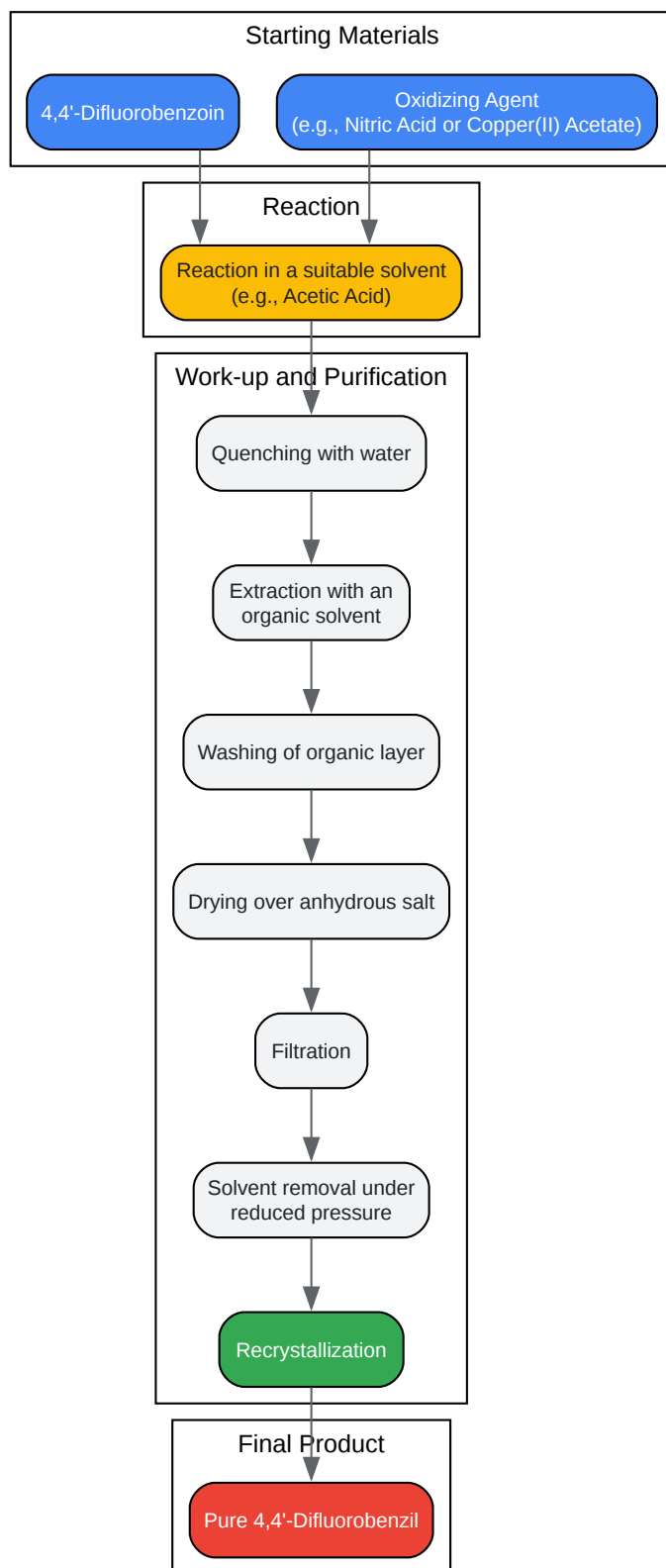
Property	Value
Molecular Formula	C ₁₄ H ₈ F ₂ O ₂
Molecular Weight	246.21 g/mol
CAS Number	579-39-5
Appearance	Light orange to yellow to green powder/crystal
Melting Point	120-124 °C
Spectroscopic Data	¹ H NMR, ¹³ C NMR, FT-IR, and Mass Spectrometry data are available. [1] [2] [3]

Experimental Protocols

The determination of a crystal structure begins with the synthesis of the pure compound and the growth of high-quality single crystals. The following sections outline generalized procedures.

Synthesis of 4,4'-Difluorobenzil

A common route for the synthesis of benzil derivatives involves the oxidation of the corresponding benzoin. A plausible synthetic pathway for **4,4'-Difluorobenzil** is outlined below.



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Caption: Proposed workflow for the synthesis of **4,4'-Difluorobenzil**.

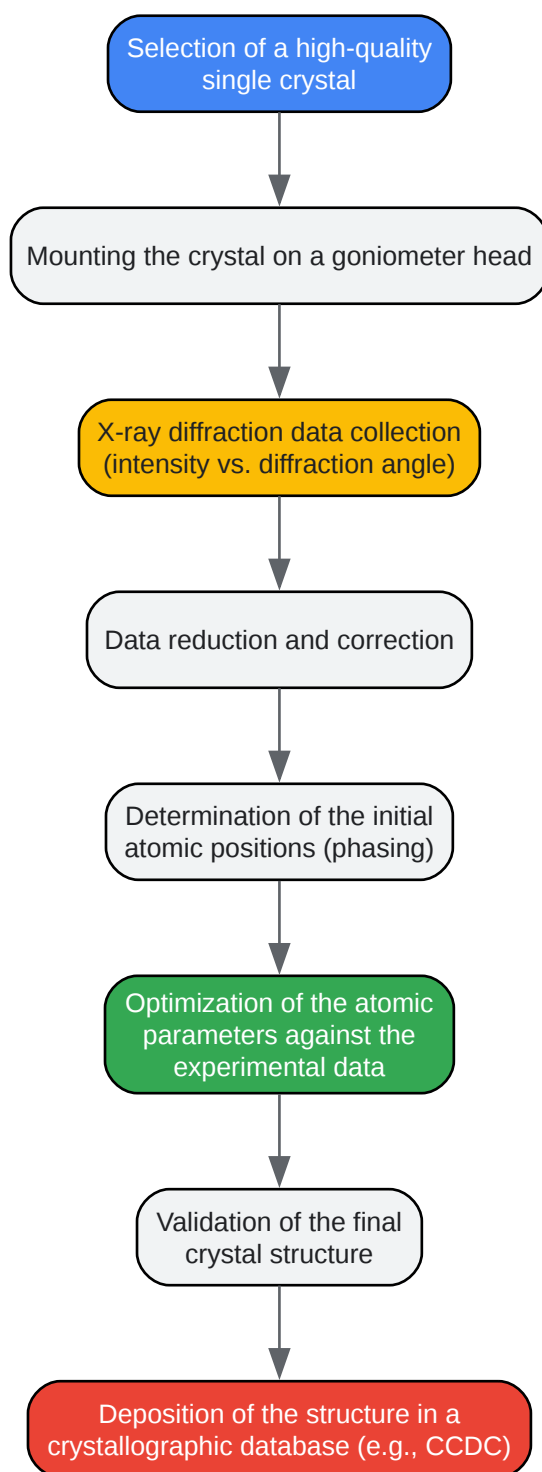
Crystallization

The growth of single crystals suitable for X-ray diffraction is a critical and often empirical step. Various techniques can be employed.

Crystallization Method	Description
Slow Evaporation	A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.
Vapor Diffusion	A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. Diffusion of the second solvent's vapor into the first solution induces crystallization.
Cooling Crystallization	A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.

Workflow for Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, their structure can be determined using X-ray diffraction. The general workflow is as follows:



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Caption: General workflow for single-crystal X-ray diffraction.

Computational Crystal Structure Prediction

In the absence of experimental data, computational methods can provide valuable insights into the likely crystal packing of a molecule. Crystal Structure Prediction (CSP) methods use the molecular structure as input to generate a landscape of possible crystal packings, ranked by their predicted lattice energies. While these methods are computationally intensive, they can offer a theoretical model of the crystal structure that can guide experimental efforts or be used in preliminary molecular modeling studies.

Conclusion

The crystal structure of **4,4'-Difluorobenzil** remains an open area for investigation. This guide provides the foundational knowledge and a procedural framework to encourage and facilitate the experimental determination of this structure. The availability of a definitive crystal structure would be of significant benefit to the scientific community, enabling more precise structure-activity relationship studies and the development of new materials with tailored properties.

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